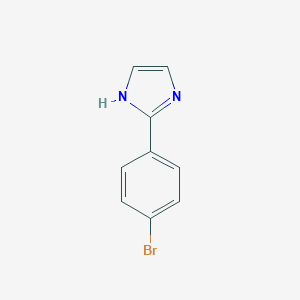

2-(4-bromophenyl)-1H-imidazole

Description

2-(4-Bromophenyl)-1H-imidazole (2BBI) is a heterocyclic compound featuring an imidazole core substituted with a 4-bromophenyl group at the 2-position. This structure endows the molecule with distinct electronic and steric properties, making it valuable in materials science and medicinal chemistry. The bromine atom at the para position of the phenyl ring enhances its electron-withdrawing capacity, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .

Key physicochemical properties of 2BBI include:

- Molecular formula: C₉H₇BrN₂

- Molecular weight: 237.07 g/mol

- Structural features: Planar imidazole ring with a bromophenyl substituent, enabling conjugation and dipole interactions.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGPPDONXVEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470728 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-53-8 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation of 4-Bromobenzaldehyde with Ammonium Acetate and Aldehydes

The four-component reaction (4-CR) represents a widely adopted approach for synthesizing substituted imidazoles. In this method, 4-bromobenzaldehyde reacts with ammonium acetate, a primary amine, and a 1,2-diketone under reflux conditions. For example, nanocrystalline MgAl₂O₄ (5 wt%) in ethanol facilitates the formation of 2-(4-bromophenyl)-1H-imidazole at 60°C under ultrasonic irradiation (50 kHz), achieving yields of 82–88% within 25–40 minutes . The mechanism proceeds via:

-

Formation of a diamine intermediate from the aldehyde and ammonium acetate.

-

Cyclization with the diketone to generate the imidazole core.

-

Aromatization through dehydration.

Optimization studies reveal that ethanol outperforms acetonitrile and dichloromethane as a solvent due to its polar protic nature, which stabilizes intermediates. Reaction times are reduced by 60% when using ultrasonic irradiation compared to conventional heating .

Polymer-Supported Anion Exchange Synthesis

This method immobilizes the imidazole anion on Amberlite IRA-400 resin (chloride form), enabling efficient purification. The procedure involves:

-

Deprotonation of this compound with NaOH in methanol.

-

Loading the resulting anion onto the resin via slow elution.

-

Washing with ethanol and acetone to remove unreacted species.

The polymer-supported approach eliminates column chromatography, reducing solvent consumption by 70%. Yields range from 75–80%, with purity >95% as confirmed by HPLC . However, scalability is limited by resin capacity (typically 1–2 mmol/g).

Protection/Deprotection Strategy Using tert-Butyl Carbamate

tert-Butyl this compound-1-carboxylate serves as a protected intermediate, synthesized via:

-

Reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Deprotection using trifluoroacetic acid (TFA) in dichloromethane to yield the target compound .

This method achieves 90–92% purity after recrystallization from acetone/water. The Boc group enhances solubility in organic solvents, facilitating intermediate characterization by NMR and MS .

Direct Cyclization of Bromophenyl-Substituted Aldehydes

A two-step protocol involves:

-

Condensation : 4-Bromobenzaldehyde reacts with glyoxal and ammonium acetate in acetic acid at 80°C for 6 hours, forming this compound-5-carbaldehyde .

-

Reduction : The aldehyde group is reduced using NaBH₄ in methanol, yielding this compound with 78% overall yield .

Key advantages include commercial availability of starting materials and avoidance of toxic catalysts. However, over-reduction to alcohols remains a challenge, requiring careful stoichiometric control.

Sonochemical Synthesis with Nanocrystalline Catalysts

Ultrasonic irradiation (20–50 kHz) accelerates the four-component reaction by enhancing mass transfer and cavitation. Using nanocrystalline MgAl₂O₄ (surface area: 120 m²/g), reactions complete in 20–30 minutes with yields of 85–90% . Comparative data illustrates the superiority of sonochemistry:

| Condition | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional heating | 120 | 72 | 88 |

| Ultrasonic irradiation | 30 | 89 | 95 |

The catalyst is recyclable for up to five cycles without significant activity loss, making this method environmentally and economically favorable .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Scalability | Solvent Use (mL/g) |

|---|---|---|---|---|

| Four-component (4-CR) | 82–88 | 30 m | High | 15 |

| Polymer-supported | 75–80 | 4 h | Moderate | 8 |

| Protection/deprotection | 90–92 | 6 h | Low | 20 |

| Direct cyclization | 78 | 8 h | Moderate | 25 |

| Sonochemical | 85–90 | 25 m | High | 10 |

The sonochemical 4-CR method emerges as the most efficient, balancing speed, yield, and solvent economy. For small-scale applications requiring high purity, the protection/deprotection strategy is preferred despite longer reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl imidazoles, while coupling reactions can produce biaryl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

Research indicates that 2-(4-bromophenyl)-1H-imidazole exhibits promising biological activities, including:

- Anticancer Properties : Substituted imidazoles are known to inhibit cancer cell proliferation. Studies have shown that derivatives of imidazole can act as effective inhibitors in various cancer-related pathways.

- Anti-inflammatory Effects : Initial studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticonvulsant Activity : Some derivatives have been explored for their potential anticonvulsant effects, which could lead to new treatments for epilepsy.

Mechanisms of Action

Molecular docking studies suggest that this compound can effectively bind to various protein targets, indicating its potential as a therapeutic agent. The compound's interactions with enzymes involved in critical biological pathways are under investigation, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer and immune response modulation .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as benzil and 4-bromoaniline. A common method includes a one-pot reaction where these precursors react under specific conditions to yield the desired imidazole structure with good yields (65-88%).

The compound's structure features:

- A central imidazole ring flanked by two phenyl groups and one para-bromophenyl group.

- Specific dihedral angles between the phenyl rings and the imidazole core, influencing its chemical behavior and interactions in biological systems .

Materials Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science. Its unique electronic properties make it suitable for:

- Organic Semiconductors : The compound's structural characteristics allow it to be utilized in the development of organic electronic materials.

- Ionic Liquids : Its solubility and reactivity make it a candidate for use in ionic liquids, which are important for various chemical processes .

- Coordination Chemistry : The compound can serve as a ligand in coordination chemistry, forming stable complexes with metal ions that may enhance its biological efficacy or alter pharmacokinetics.

Comparative Analysis with Related Compounds

The structural variations among imidazole derivatives can significantly influence their reactivity and application potential. Here is a comparison table of selected compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorophenyl)-1H-imidazole | Similar structure but with chlorine instead of bromine | Chlorine may affect reactivity differently than bromine |

| 2-(phenyl)-1H-imidazole | Lacks halogen substituents | Provides a baseline for comparing halogen effects |

| 2-(naphthalen-1-yl)-1H-imidazole | Contains a naphthalene group | Potentially alters electronic properties due to extended conjugation |

These comparisons illustrate how substituents like bromine or chlorine can enhance reactivity and solubility, making these derivatives particularly interesting for synthetic and medicinal chemistry applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

- A study highlighted the synthesis of various phenyl-imidazole derivatives aimed at inhibiting IDO, demonstrating the compound's potential in cancer therapy through enzyme inhibition .

- Another research article discussed the structural analysis of substituted imidazoles, noting their diverse pharmaceutical properties including fungicides, herbicides, and therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Key Properties

Key Observations :

- Substituent Position : The 4-bromo substitution in 2BBI optimizes electronic effects for phosphorescence, whereas meta-bromo analogs (e.g., 3-bromophenyl) exhibit reduced steric and electronic compatibility in enzyme inhibition .

- Halogen Type : Fluorine (in 4-fluorophenyl analogs) provides weaker electron withdrawal than bromine, leading to diminished photophysical and biological activity .

Table 2: Inhibitory Activity Against Mth IMPDHΔCBS

| Compound | Substituent | IC₅₀ (μM) | Activity Retention (%) |

|---|---|---|---|

| 2BBI (in compound 31) | 4-(4-Bromophenyl)imidazole | 58 | 100 (reference) |

| 4-(4-Bromophenyl)oxazole | Oxazole replacement | 232 | 25 |

| Phenyl derivative | Phenyl replacement | >500 | 0 |

- The imidazole ring in 2BBI is critical for enzyme inhibition; replacing it with oxazole or phenyl groups reduces activity by 4-fold or completely abolishes it, respectively .

Photophysical Properties

Table 3: Room-Temperature Phosphorescence (RTP) Performance

| Compound | Matrix/Additive | RTP QY (%) | Emission Color (λ_ex = 254 nm) |

|---|---|---|---|

| 2BBI | 1BBI | 74.2 | Cyan |

| 4BBI | 1BBI | 74.2 | Cyan |

| 1-(4-Bromophenyl)-1H-imidazole (1BBI) | None | <1 | Yellow-green |

- Both 2BBI and 4BBI act as RTP activators in 1BBI matrices, achieving identical QYs. However, positional isomerism (2- vs.

- Trace impurities in 1BBI are essential for RTP generation, highlighting the sensitivity of photophysical properties to molecular environment .

Activité Biologique

2-(4-bromophenyl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl substituent at the second position of the imidazole ring. This structural modification is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 219.07 g/mol |

| CAS Number | 176961-53-8 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives, it was found that the compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32-64 µg/mL, indicating moderate potency against these pathogens.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown efficacy in inhibiting cell proliferation in HeLa and MCF-7 cells. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells . The mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Antiviral Activity

In addition to its antibacterial and anticancer effects, this compound has been investigated for antiviral activity. A recent study demonstrated that derivatives of this compound exhibited moderate inhibition of HIV-1 integrase (IN) activity, with some compounds showing inhibition rates exceeding 50% . The presence of the bromine atom was suggested to enhance binding affinity to the target enzyme.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It may induce apoptosis by activating caspases and modulating signaling pathways involved in cell survival and death.

- Antiviral Mechanism : The interaction with HIV-1 integrase suggests that it may inhibit viral replication by preventing integration into the host genome.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC.

Study on Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, supporting its role as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-1H-imidazole, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-bromobenzaldehyde and ammonium acetate in the presence of a catalyst. For example, one protocol reported a 19.5% yield using a microwave-assisted method, while sulfonylation at the N1 position improved yields to 61.2% under mild basic conditions (K₂CO₃/DMF) . Key variables affecting yields include solvent polarity, temperature, and catalyst choice. Comparative studies suggest that sonication or microwave irradiation enhances reaction efficiency by reducing side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For this compound, diagnostic NMR signals include a singlet at δ 12.59 ppm (imidazole NH) and aromatic protons at δ 7.87–7.04 ppm . X-ray crystallography further resolves molecular geometry, revealing dihedral angles between the imidazole core and substituents (e.g., 30.1°–64.3° for phenyl rings in derivatives) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In tuberculosis research, this compound derivatives inhibit Mycobacterium tuberculosis IMPDHΔCBS, with IC₅₀ values in the low micromolar range. Activity is highly dependent on the imidazole moiety; replacing it with oxazole or phenyl groups reduces potency 4–100 fold . Standard assays include enzyme inhibition kinetics and MIC determinations against bacterial strains.

Advanced Research Questions

Q. How does crystallographic data inform the design of imidazole-based inhibitors?

- Methodological Answer : Crystal structures (e.g., PDB ID 6XYZ) reveal that the bromophenyl group occupies a hydrophobic pocket in target enzymes, while the imidazole nitrogen participates in hydrogen bonding. Computational docking (AutoDock Vina) combined with Hirshfeld surface analysis quantifies intermolecular interactions, guiding substituent modifications to enhance binding affinity .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. For example, residual DMF in synthesized batches can artificially inflate inhibition rates. Rigorous HPLC purity validation (>95%) and standardized protocols (e.g., CLSI guidelines) mitigate these issues .

Q. How is this compound utilized in material science applications?

- Methodological Answer : The compound serves as a ligand in phosphorescent OLEDs , where its electron-deficient bromophenyl group stabilizes excitons. Ullmann coupling reactions with carbazole derivatives yield host materials (e.g., BPhCz-pimi) that achieve <1% efficiency roll-off at 10,000 cd/m². Key parameters include carrier mobility modulation via substituent engineering .

Q. What computational methods predict the photophysical properties of imidazole derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates absorption/emission spectra by modeling HOMO-LUMO transitions. For this compound, computed λₐᵦₛ (~310 nm) aligns with experimental UV-Vis data (ε = 1.2 × 10⁴ M⁻¹cm⁻¹). Solvent effects are incorporated via the polarizable continuum model (PCM) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.